2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
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Overview
Description
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with azido, chloro, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the azido, chloro, and methylphenyl substituents. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the azido group to an amine.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carboxylic acid.
Reduction: Formation of 2-Amino-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug delivery.
Comparison with Similar Compounds
Similar Compounds
2-Azido-5-chloro-3-phenylimidazole-4-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
2-Azido-5-chloro-3-(2-methylphenyl)imidazole: Similar structure but lacks the aldehyde group.
Uniqueness
2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is unique due to the presence of both the azido and aldehyde functional groups, which provide versatility in chemical reactions and potential applications. The combination of these groups with the chloro and methylphenyl substituents enhances its reactivity and specificity in various synthetic and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-7-4-2-3-5-8(7)17-9(6-18)10(12)14-11(17)15-16-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWROXUFJFHELQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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